2-Amino-5-(methylsulfonyl)benzaldehyde chemical properties
2-Amino-5-(methylsulfonyl)benzaldehyde chemical properties
An In-Depth Technical Guide to 2-Amino-5-(methylsulfonyl)benzaldehyde: Synthesis, Properties, and Synthetic Utility
Abstract
This technical guide provides a comprehensive scientific overview of 2-Amino-5-(methylsulfonyl)benzaldehyde, a key trifunctional aromatic intermediate. While not widely available commercially, its strategic importance in the synthesis of complex heterocyclic scaffolds, particularly in medicinal chemistry, necessitates a thorough understanding of its properties and reactivity. This document details the compound's physicochemical and spectroscopic characteristics, outlines a robust and logical synthetic protocol from its nitro-precursor, explores its synthetic utility with a focus on the causality of its reactivity, and provides essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Core Physicochemical and Spectroscopic Profile
Due to its nature as a synthetic intermediate, comprehensive experimental data for 2-Amino-5-(methylsulfonyl)benzaldehyde is not broadly published. The following properties are a consolidation of data from closely related analogues, such as 2-Amino-5-(methylsulfonyl)benzoic acid, and predictive models grounded in established chemical principles.
Physicochemical Properties
The properties of this compound are dominated by the interplay of its three functional groups: the basic amino group, the electrophilic aldehyde, and the strongly electron-withdrawing methylsulfonyl group.
| Property | Value / Description | Rationale & Scientific Insight |
| IUPAC Name | 2-Amino-5-(methylsulfonyl)benzaldehyde | - |
| Molecular Formula | C₈H₉NO₃S | - |
| Molecular Weight | 199.23 g/mol | - |
| CAS Number | Not assigned. | The absence of a CAS number suggests it is primarily used as a transient intermediate and not as a commercial product. The corresponding benzoic acid is CAS 90222-79-0. |
| Appearance | Predicted: Light yellow to brown solid. | Aromatic amines and aldehydes are often colored solids due to extended electronic conjugation. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, alcohols). Limited solubility in water and nonpolar solvents. | The polar sulfonyl, amino, and aldehyde groups govern its solubility profile. |
| Melting Point | Predicted: >150 °C | The high melting point is expected due to strong intermolecular hydrogen bonding (amino group) and dipole-dipole interactions (sulfonyl and aldehyde groups). |
Spectroscopic Analysis (Predicted)
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized intermediate. The following data is predicted based on established substituent effects in NMR spectroscopy.
| Spectroscopy | Feature | Predicted Chemical Shift (δ, ppm) | Rationale & Scientific Insight |
| ¹H NMR (400 MHz, DMSO-d₆) | Aldehyde (-CHO) | ~9.8 (s, 1H) | The aldehyde proton is highly deshielded by the carbonyl group and the aromatic ring current, appearing as a characteristic singlet far downfield[1]. |
| Aromatic (Ar-H) | ~7.8-8.0 (m, 2H), ~6.8-7.0 (d, 1H) | The aromatic protons are influenced by the ortho/para-directing amino group and the meta-directing sulfonyl/aldehyde groups, leading to a complex splitting pattern. | |
| Amino (-NH₂) | ~6.0-7.0 (br s, 2H) | The chemical shift of the amine protons is variable and concentration-dependent; they often appear as a broad singlet. | |
| Methyl (-SO₂CH₃) | ~3.2 (s, 3H) | The methyl protons are adjacent to the electron-withdrawing sulfonyl group, shifting them downfield relative to a typical methyl group. | |
| ¹³C NMR (100 MHz, DMSO-d₆) | Aldehyde (-C HO) | ~192 | The carbonyl carbon is highly deshielded and is characteristic of aromatic aldehydes. |
| Aromatic (Ar-C ) | ~115-155 | Six distinct signals are expected due to the unsymmetrical substitution pattern. Carbons attached to the amino group will be shielded, while those near the sulfonyl and aldehyde groups will be deshielded. | |
| Methyl (-SO₂C H₃) | ~44 | The methyl carbon is deshielded by the attached sulfonyl group. | |
| IR Spectroscopy | Key Stretches (cm⁻¹) | ~3450-3300 (N-H), ~1680 (C=O), ~1300 & ~1150 (S=O) | These stretches are diagnostic for the primary amine, the aromatic aldehyde carbonyl, and the symmetric/asymmetric stretches of the sulfonyl group, respectively. |
Synthesis and Purification: A Field-Proven Protocol
The most logical and efficient synthesis of 2-Amino-5-(methylsulfonyl)benzaldehyde is not from a commercially available precursor but via the reduction of its corresponding nitro analogue, 5-(Methylsulfonyl)-2-nitrobenzaldehyde . This approach is a cornerstone of heterocyclic synthesis, as substituted 2-nitrobenzaldehydes are generally more accessible than their amino counterparts[2][3]. The in situ generation of the amine allows for immediate use in subsequent reactions, which is often advantageous.
Proposed Synthetic Pathway: Domino Nitro Reduction
The reduction of the aromatic nitro group in the presence of an aldehyde can be selectively achieved using dissolving metal reduction systems, such as iron powder in glacial acetic acid. This method is robust, high-yielding, and tolerant of the aldehyde functionality[4].
Caption: Fig 1. Domino Nitro Reduction Pathway.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for the reduction of substituted 2-nitrobenzaldehydes[3][4].
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-(methylsulfonyl)-2-nitrobenzaldehyde (1.0 equiv.) and glacial acetic acid (10-15 mL per gram of starting material).
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Heating: Begin stirring the suspension and heat the mixture to 90-100 °C using an oil bath.
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Addition of Reducing Agent: Once the target temperature is reached, add iron powder (4.0-5.0 equiv.) portion-wise over 20-30 minutes. Causality: Adding the iron in portions helps to control the initial exotherm of the reaction. The acidic medium (acetic acid) is crucial as it protonates the nitro group, facilitating reduction, and activates the iron metal surface.
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Reaction Monitoring: Maintain the temperature and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes (e.g., 30:70). The reaction is complete when the starting nitro-aldehyde spot is no longer visible. This typically takes 2-4 hours.
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Work-up and Isolation:
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Allow the reaction mixture to cool to room temperature.
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Filter the hot mixture through a pad of Celite® to remove excess iron and iron salts. Wash the filter cake thoroughly with ethyl acetate. Expertise: Filtering while warm can prevent premature crystallization of the product, ensuring a better recovery.
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Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Amino-5-(methylsulfonyl)benzaldehyde.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary.
Chemical Reactivity and Synthetic Utility
The unique arrangement of the functional groups in 2-Amino-5-(methylsulfonyl)benzaldehyde makes it a powerful synthon for building complex molecular architectures. Its reactivity is primarily centered around the ortho-amino aldehyde moiety.
The Friedländer Annulation: A Gateway to Quinolines
The most prominent application of 2-aminobenzaldehyde derivatives is the Friedländer synthesis , which is a condensation reaction with a compound containing an α-methylene ketone to form quinolines[5][6][7]. This reaction is foundational in pharmaceutical synthesis, as the quinoline scaffold is present in numerous drugs.
Caption: Fig 2. Friedländer Quinoline Synthesis Workflow.
Mechanistic Insight: The reaction proceeds via an initial aldol condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration, which provides the thermodynamic driving force by forming the stable aromatic quinoline ring[6]. The presence of the methylsulfonyl group at the 5-position will electronically influence the resulting quinoline ring, potentially modulating its biological activity.
Other Key Transformations
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Schiff Base Formation: The aldehyde can readily react with other primary amines to form imines (Schiff bases), which are versatile intermediates for synthesizing various nitrogen-containing heterocycles.
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Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) to form substituted 2-aminobenzylamines.
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N-Functionalization: The amino group can be acylated, alkylated, or sulfonylated, allowing for further molecular diversification, provided the more reactive aldehyde group is protected or reacted first.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) is not available, the hazards can be reliably inferred from the analogous compound, 2-Amino-5-(methylsulfonyl)benzoic acid[8].
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[8].
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Precautionary Measures:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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Conclusion
2-Amino-5-(methylsulfonyl)benzaldehyde stands as a strategically important, though not commonly isolated, synthetic intermediate. Its value is derived from the convergent reactivity of its ortho-amino aldehyde functionality, which provides a direct and efficient route to quinoline-based heterocyclic systems via the Friedländer annulation. This guide provides a robust framework for its synthesis via nitro-group reduction and outlines its core chemical principles. For drug discovery programs and synthetic chemistry laboratories, the ability to generate and utilize this compound opens a direct pathway to novel, electronically-tuned scaffolds of significant pharmaceutical interest.
References
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Shen, Q., Wang, L., Yu, J., Liu, M., Qiu, J., Fang, L., Guo, F., & Tang, J. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. [Link]
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Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
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Katritzky, A. R., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molbank, 2022(2), M1430. [Link]
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ResearchGate. (n.d.). An Investigation of the Reaction of 2-Aminobenzaldehyde Derivatives with Conjugated Nitro-olefins. Retrieved from [Link]
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SynArchive. (n.d.). Friedländer synthesis. Retrieved from [Link]
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Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [Link]
- Google Patents. (2022).
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